D-2-Cyanophenylalanine

Description

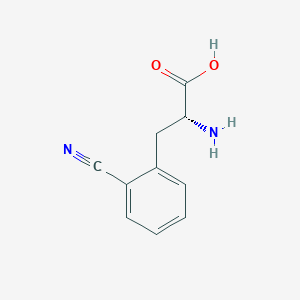

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426572 | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-41-4 | |

| Record name | 2-Cyano-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to D-2-Cyanophenylalanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

D-2-Cyanophenylalanine is a non-natural amino acid that serves as a critical building block in peptide synthesis and pharmaceutical research.[1] Its unique structure, featuring a cyano group on the phenyl ring, imparts enhanced stability and functionality to peptides, making it a valuable tool in the development of novel therapeutics and the study of enzyme kinetics.[1] This document provides a comprehensive overview of its chemical properties, structure, and applications.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of D-2-Cyanophenylalanine.

| Property | Value | Source |

| CAS Number | 263396-41-4 | [1][2][3][4] |

| Molecular Formula | C10H10N2O2 | [2][5] |

| Molecular Weight | 190.2 g/mol | [2][5] |

| IUPAC Name | (2R)-2-amino-3-(2-cyanophenyl)propanoic acid | [2] |

| Synonyms | H-D-Phe(2-CN)-OH, D-2-Cyanophe, H-O-Cyano-D-Phe-OH | [2][3] |

| Appearance | White solid or powder | [1] |

| Purity | ≥98.0% (HPLC) | [3] |

| Storage Conditions | Store at 0°C | [2] |

Structural Information

The structural identifiers for D-2-Cyanophenylalanine are detailed below.

| Identifier | String | Source |

| SMILES | C1=CC=C(C(=C1)C--INVALID-LINK--N)C#N | |

| InChI | InChI=1S/C10H10N2O2/c11-8(10(13)14)5-7-3-1-2-4-9(7)6-12/h1-4,8H,5,11H2,(H,13,14)/t8-/m1/s1 | [2] |

A simplified 2D representation of the D-2-Cyanophenylalanine structure is provided in the diagram below.

References

An In-depth Technical Guide to the Synthesis and Purification of D-2-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

D-2-Cyanophenylalanine, a non-natural amino acid, is a valuable chiral building block in pharmaceutical research and drug development. Its unique structure, featuring a nitrile group on the ortho position of the phenyl ring, allows for its use as a molecular probe and as a key intermediate in the synthesis of novel therapeutics, including enzyme inhibitors and peptidomimetics.[1] The precise synthesis of the D-enantiomer is critical for applications where specific stereochemistry is required to achieve desired biological activity and to confer resistance to enzymatic degradation.[2]

This technical guide provides a comprehensive overview of the primary synthetic and purification strategies for D-2-Cyanophenylalanine, focusing on asymmetric chemical synthesis, biocatalytic methods, and chiral chromatography.

Synthesis of D-2-Cyanophenylalanine

The synthesis of enantiomerically pure D-2-Cyanophenylalanine can be achieved through two main approaches: asymmetric chemical synthesis from prochiral precursors or the resolution/stereoinversion of racemic or L-isomers using enzymatic methods.

Asymmetric Chemical Synthesis

Asymmetric synthesis provides a direct route to the desired D-enantiomer. One established method involves the highly diastereoselective 1,4-addition of an organocuprate to a chiral oxazolidine α,β-unsaturated ester, which serves as a key step to establish the correct stereocenter.[3] This approach allows for the preparation of the enantiopure target molecule.

Experimental Protocol: Asymmetric Synthesis [3]

-

Preparation of the Chiral Acceptor: A chiral oxazolidine α,β-unsaturated ester is prepared as the key starting material. This step sets up the stereochemical control for the subsequent reaction.

-

Organocuprate Addition: An organocuprate reagent, derived from 2-bromobenzonitrile, is added to the chiral acceptor in a 1,4-conjugate addition reaction. This reaction is performed at low temperatures (e.g., -78 °C) in an inert solvent like THF to ensure high diastereoselectivity.

-

Hydrolysis and Deprotection: The resulting product is hydrolyzed to remove the chiral auxiliary and deprotect the functional groups, yielding the D-2-Cyanophenylalanine backbone.

-

Purification: The crude product is purified using standard techniques such as flash column chromatography to isolate the final compound.

Biocatalytic and Chemoenzymatic Synthesis

Modern biocatalytic methods offer an efficient and highly selective alternative for producing D-amino acids.[4][5] These methods often involve multi-enzyme cascade reactions that can convert inexpensive L-amino acids or racemic mixtures into the desired D-enantiomer with high enantiomeric excess and yield.[2][4]

A common strategy involves a two-step cascade:

-

Oxidation: An L-amino acid deaminase (LAAD) selectively converts the L-enantiomer of 2-Cyanophenylalanine into the corresponding α-keto acid (2-cyano-phenylpyruvic acid).[4][6]

-

Reductive Amination: A D-amino acid dehydrogenase (D-AADH) or a D-amino acid transaminase (DAAT) stereoselectively converts the intermediate α-keto acid into D-2-Cyanophenylalanine.[4][5] This step often requires a cofactor recycling system, such as using formate dehydrogenase (FDH) to regenerate NADPH.[4]

Experimental Protocol: Biocatalytic Stereoinversion [4][6]

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5) is prepared containing the starting material (L- or DL-2-Cyanophenylalanine), ammonium formate (as the amine source), and NADP+.

-

Enzyme Addition: Whole cells or purified enzymes are added. This includes an L-amino acid deaminase (e.g., from Proteus mirabilis), a D-amino acid dehydrogenase variant, and a formate dehydrogenase for cofactor regeneration.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 12-24 hours.

-

Monitoring: The reaction progress is monitored by HPLC to determine the conversion of the starting material and the formation of the D-product.

-

Workup and Isolation: Once the reaction is complete, the enzymes are removed by centrifugation or filtration. The supernatant is then acidified to precipitate the product, which can be collected by filtration and dried.

Quantitative Data Summary

The following table summarizes typical quantitative data for enzymatic D-amino acid synthesis, which can be considered representative for the production of D-2-Cyanophenylalanine.

| Synthesis Method | Key Enzymes/Catalysts | Starting Material | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Biocatalytic Stereoinversion | L-amino acid deaminase (PmLAAD), D-amino acid dehydrogenase (StDAPDH) | L-Phenylalanine | Quantitative Yield | >99% | [4] |

| Chemoenzymatic Cascade | Phenylalanine Ammonia Lyase (PAL), L-amino acid deaminase (LAAD), NH₃:BH₃ | p-Nitrocinnamic Acid | 78% Conversion | >99% | [2] |

| Biocatalytic Resolution | L-amino acid deaminase (PmLAAD), D-selective aminotransferase | Racemic Phenylalanines | 84% Isolated Yield | >99% | [6] |

Purification and Analysis

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and the undesired L-enantiomer. The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC

Direct analysis of underivatized amino acid enantiomers is the preferred method for determining enantiomeric excess.[7] This is commonly achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for this purpose.[7][8]

Experimental Protocol: Chiral HPLC Analysis [8][9]

-

Column Selection: An appropriate chiral column is selected. A teicoplanin-based column (e.g., Agilent InfinityLab Poroshell 120 Chiral-T or Astec CHIROBIOTIC T) is a common choice.[7][8]

-

Mobile Phase Preparation: An isocratic mobile phase is prepared, typically consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[8] A typical mobile phase might be a mixture of methanol and 20 mM ammonium formate.

-

Sample Preparation: The synthesized D-2-Cyanophenylalanine is dissolved in the mobile phase at a low concentration (e.g., 1 mg/mL).

-

Chromatographic Run: The sample is injected onto the HPLC system. The separation is monitored using a UV detector (e.g., at 220 nm) or an Evaporative Light Scattering Detector (ELSD).[8]

-

Data Analysis: The retention times of the D- and L-enantiomers are determined. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

| Chiral Stationary Phase (CSP) | Mobile Phase Example | Typical Performance | Reference |

| Teicoplanin (e.g., Chirobiotic T) | Methanol / Ammonium Formate Buffer | Baseline resolution of D/L enantiomers in under 5 minutes. | [7][8] |

| Crown Ether | Acetonitrile / Ethanol / TFA | Good enantioseparation for most proteinogenic amino acids. | [10] |

| Polysaccharide-based | 2-Propanol / Hexane (for derivatized amino acids) | Better suited for derivatized amines and esters. | [11] |

Visualized Workflows

The following diagrams illustrate the key workflows for the synthesis and purification of D-2-Cyanophenylalanine.

Caption: Asymmetric chemical synthesis workflow for D-2-Cyanophenylalanine (D-2-CPA).

Caption: Biocatalytic cascade for the stereoinversion of L- to D-2-Cyanophenylalanine.

Caption: General workflow for the purification and analysis of D-2-Cyanophenylalanine.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. agilent.com [agilent.com]

- 9. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

A Technical Guide to the Photophysical Properties of D-2-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Cyanophenylalanine, an unnatural amino acid, is emerging as a valuable tool in biochemical and pharmaceutical research. Its intrinsic fluorescence, which is sensitive to the local environment, makes it a powerful probe for investigating protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the core photophysical properties of D-2-Cyanophenylalanine, detailed experimental protocols, and its potential applications in drug development.

The defining feature of 2-cyanophenylalanine is the placement of the cyano group at the ortho position of the phenyl ring. This substitution pattern leads to distinct photophysical characteristics compared to its more commonly studied isomer, 4-cyanophenylalanine. While the D- and L-enantiomers of an amino acid are generally considered to have identical photophysical properties, the stereochemistry of D-2-Cyanophenylalanine can be crucial for specific biological applications, such as the synthesis of peptides with enhanced stability against enzymatic degradation.[1]

Photophysical Properties

The photophysical properties of 2-cyanophenylalanine are comparable to those of other cyanophenylalanine derivatives and are on a similar scale to naturally occurring fluorescent amino acids like tyrosine and tryptophan.[2] Its spectral features, including molar absorptivity, are similar to those of 4-cyanophenylalanine.[2] A key characteristic of cyanophenylalanine probes is the sensitivity of their fluorescence emission to the local solvent environment, which can be exploited to report on changes in hydration and hydrogen bonding.[2]

Solvatochromism

Data Presentation

The following tables summarize the available quantitative data for 2-cyanophenylalanine. It is important to note that specific data for the D-enantiomer is limited; the presented data is for the L- or racemic form, with the assumption that the photophysical properties are identical.

Table 1: Absorption Properties of 2-Cyanophenylalanine in Various Solvents

| Solvent | Absorption Maximum (λmax, abs) (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Water | ~275 | Data not available |

| Methanol | ~275 | Data not available |

| Acetonitrile | ~275 | Data not available |

| Dichloromethane | ~276 | Data not available |

| Cyclohexane | ~276 | Data not available |

Note: Absorption maxima are estimated from spectral data presented in "Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives"[3]. Molar absorptivity is stated to be comparable to 4-cyanophenylalanine but specific values for 2-cyanophenylalanine are not provided.

Table 2: Fluorescence Properties of 2-Cyanophenylalanine

| Property | Value | Conditions |

| Emission Maximum (λmax, em) | Data not available | - |

| Fluorescence Quantum Yield (Φ) | On the same scale as tyrosine and tryptophan[2] | - |

| Fluorescence Lifetime (τ) | Data not available | - |

Further research is required to populate the specific values for emission maxima, quantum yields, and fluorescence lifetimes in various solvents.

Experimental Protocols

Synthesis of D-2-Cyanophenylalanine

The synthesis of enantiomerically pure D-amino acids can be achieved through various methods, including chemoenzymatic deracemization.[4][5][6][7][8] This process can start from a racemic mixture of the amino acid. A general workflow for such a synthesis is outlined below.

Workflow for Chemoenzymatic Deracemization:

Chemoenzymatic deracemization workflow for D-amino acid synthesis.

Detailed Steps:

-

Synthesis of Racemic 2-Cyanophenylalanine: A racemic mixture of 2-cyanophenylalanine is first synthesized using standard chemical methods.

-

Enantioselective Oxidation: The racemic mixture is subjected to an L-amino acid oxidase. This enzyme selectively oxidizes the L-enantiomer to the corresponding α-keto acid, leaving the D-enantiomer untouched.

-

Non-selective Reduction: The resulting α-keto acid is then reduced back to the racemic amino acid using a non-selective reducing agent, such as sodium borohydride.

-

Iteration: This cycle of selective oxidation and non-selective reduction is repeated, leading to a gradual enrichment of the D-enantiomer.

-

Purification: The final enriched D-2-Cyanophenylalanine is purified from the reaction mixture.

Photophysical Characterization

The following protocol outlines the general steps for measuring the photophysical properties of D-2-Cyanophenylalanine.

Workflow for Photophysical Measurements:

Experimental workflow for photophysical characterization.

Detailed Steps:

-

Sample Preparation: Prepare solutions of D-2-Cyanophenylalanine in a range of solvents of varying polarity. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.[9]

-

Absorbance Spectroscopy:

-

Use a UV-Vis spectrophotometer to record the absorbance spectrum of each solution.

-

Determine the wavelength of maximum absorbance (λmax, abs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known accurately.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer to record the emission and excitation spectra.

-

Emission Spectrum: Excite the sample at its λmax, abs and scan a range of emission wavelengths to determine the emission maximum (λmax, em).

-

Quantum Yield (Φ) Measurement: The fluorescence quantum yield is typically measured relative to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate). The following equation is used: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC). This technique measures the decay of fluorescence intensity over time after excitation with a pulsed laser source.

-

Applications in Drug Development

The unique properties of D-2-Cyanophenylalanine make it a valuable tool for drug development professionals.

Fluorescent Probe for Protein Dynamics

The sensitivity of its fluorescence to the local environment allows D-2-Cyanophenylalanine to be used as a site-specific probe to monitor protein conformational changes, folding, and binding events.[2] By incorporating it into a specific site within a protein, researchers can track changes in the local environment of that site in response to ligand binding, protein-protein interactions, or other functional processes.

Logical Relationship for Probe Application:

Using D-2-Cyanophenylalanine to probe protein dynamics.

Enhancing Peptide Stability

The incorporation of D-amino acids, such as D-2-Cyanophenylalanine, into therapeutic peptides is a well-established strategy to increase their resistance to proteolytic degradation.[1] This enhanced stability leads to a longer in vivo half-life and improved pharmacokinetic properties of the peptide drug.

Conclusion

D-2-Cyanophenylalanine is a promising fluorescent unnatural amino acid with significant potential for advancing research in biochemistry and drug development. Its sensitivity to the local environment makes it an excellent probe for studying protein structure and dynamics, while its D-configuration offers a means to enhance the stability of peptide-based therapeutics. Although more comprehensive quantitative photophysical data is needed, the existing information highlights its utility. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to begin exploring the applications of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

D-2-Cyanophenylalanine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Non-Natural Amino Acid D-2-Cyanophenylalanine

D-2-Cyanophenylalanine is a non-natural amino acid that has garnered significant interest in the fields of biochemistry, molecular biology, and drug discovery. Its unique structural features, particularly the presence of a cyano group on the phenyl ring and its D-configuration, make it a valuable tool for peptide and protein engineering, as well as for developing novel therapeutics. This guide provides a comprehensive overview of D-2-Cyanophenylalanine, including its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

D-2-Cyanophenylalanine is a white solid or powder with the chemical formula C₁₀H₁₀N₂O₂.[1] Its incorporation into peptides can enhance their stability against enzymatic degradation, a crucial attribute for peptide-based drugs.[2] The cyano group serves as a unique spectroscopic probe, allowing for the investigation of protein structure and dynamics using fluorescence and infrared (IR) spectroscopy.

Table 1: General Properties of D-2-Cyanophenylalanine

| Property | Value | Reference |

| CAS Number | 263396-41-4 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |

| Appearance | White solid or powder | [1] |

Table 2: Photophysical Properties of p-Cyanophenylalanine (p-CN-Phe) in Various Solvents

| Solvent | Kamlet-Taft α | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Water | 1.17 | 0.14 | 7.0 |

| Methanol | 0.98 | 0.12 | 7.8 |

| Ethanol | 0.86 | 0.11 | 7.9 |

| 1-Propanol | 0.84 | 0.10 | 8.0 |

| 2-Propanol | 0.78 | 0.10 | 7.8 |

| 1-Butanol | 0.84 | 0.09 | 7.9 |

| Acetonitrile | 0.19 | 0.04 | 5.3 |

| Tetrahydrofuran | 0.00 | 0.03 | 5.0 |

| Formamide | 0.71 | 0.09 | 6.3 |

| 1,2-Propane diol | 0.78 | 0.11 | 7.0 |

| Data adapted from "Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine".[6] The Kamlet-Taft α parameter is a measure of the solvent's hydrogen-bond donating ability. |

Table 3: Molar Extinction Coefficient of p-Cyanophenylalanine

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| 280 | 850 | [3][7] |

Synthesis of D-2-Cyanophenylalanine

The enantioselective synthesis of D-amino acids like D-2-Cyanophenylalanine can be achieved through various methods, with enzymatic synthesis being a prominent approach due to its high selectivity and mild reaction conditions.

Conceptual Workflow for Enzymatic Synthesis

A general strategy for producing D-amino acids involves a chemoenzymatic cascade process. This can involve the use of enzymes like Phenylalanine Ammonia Lyases (PALs) coupled with a deracemization process. The deracemization can be achieved through stereoselective oxidation of the L-enantiomer by an L-amino acid deaminase (LAAD), followed by a non-selective reduction back to the racemic mixture, leading to an enrichment of the D-enantiomer.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-2-Cyanophenylalanine | C10H10N2O2 | CID 2761502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

D-2-Cyanophenylalanine: A Technical Guide to its Application as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Cyanophenylalanine (D-2-CNF) is a non-canonical amino acid that has emerged as a versatile molecular probe in biochemical and pharmaceutical research. Its unique structure, featuring a nitrile group on the ortho position of the phenyl ring and a D-chiral configuration, imparts valuable spectroscopic properties and metabolic stability.[1][2][3][4] This guide provides an in-depth overview of D-2-CNF, focusing on its utility as both a fluorescent and an infrared (IR) probe for studying peptide and protein structure, dynamics, and interactions.

The nitrile group of D-2-CNF serves as a sensitive reporter of the local microenvironment.[5][6] Its vibrational frequency in the IR spectrum is sensitive to solvent exposure and hydrogen bonding, providing insights into protein hydration and electrostatics.[6][7] Furthermore, D-2-CNF exhibits intrinsic fluorescence, with its quantum yield and lifetime being modulated by the surrounding environment and interactions with other amino acid residues.[5] This property makes it a valuable tool for monitoring protein folding, conformational changes, and binding events.[5][8] The incorporation of the D-enantiomer enhances peptide stability against enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics.[3]

This technical guide summarizes the key photophysical and spectroscopic properties of D-2-CNF, provides detailed (adapted) experimental protocols for its synthesis and incorporation into peptides, and outlines its application in fluorescence-based binding assays and IR spectroscopy.

Data Presentation

Spectroscopic Properties of Cyanophenylalanine Isomers

The position of the cyano group on the phenylalanine ring significantly influences its photophysical properties. The following table compares the key spectroscopic characteristics of the ortho (2-cyano), meta (3-cyano), and para (4-cyano) isomers of phenylalanine.

| Property | 2-Cyanophenylalanine | 3-Cyanophenylalanine | 4-Cyanophenylalanine | Reference(s) |

| Molar Absorptivity (ε) | Comparable to 4-CNF | Comparable to 4-CNF | ~850 M⁻¹cm⁻¹ (at 280 nm) | [5][7] |

| Absorption Maximum (λ_abs) | ~285 nm | Similar to 4-CNF | ~242 nm, ~280 nm | [5][9] |

| Emission Maximum (λ_em) | ~305 nm | Similar to 4-CNF | ~295 nm | [5][10] |

| Fluorescence Quantum Yield (QY) | Comparable to Tyrosine and Tryptophan | Comparable to Tyrosine and Tryptophan | ~0.11 in water | [5] |

Fluorescence Quenching of p-Cyanophenylalanine

The fluorescence of cyanophenylalanine is sensitive to quenching by various amino acid residues and external agents. While specific quantitative data for D-2-CNF is limited, extensive studies on the para-isomer (p-CNF) provide valuable insights into potential quenching interactions.

| Quencher | Quenching Mechanism | Stern-Volmer Constant (K_SV) | Conditions | Reference(s) |

| Tyrosine | FRET | Significant quenching observed | - | [1] |

| Histidine (deprotonated) | Photoinduced Electron Transfer (PET) | - | pH > pKa of His | [1] |

| Methionine | - | Moderate quenching observed | - | [1] |

| Cysteine | - | Moderate quenching observed | - | [1] |

| Imidazole (neutral) | Collisional | 39.8 M⁻¹ | pH 9 | [1] |

| Imidazole (protonated) | Collisional | 18.3 M⁻¹ | pH 5 | [1] |

| Hydroxide Ion (OH⁻) | Collisional | 22.1 M⁻¹ | High pH | [1] |

| Iodide Ion (I⁻) | Collisional | 58.6 M⁻¹ | Neutral pH | [9] |

| Bromide Ion (Br⁻) | Collisional | 54.9 M⁻¹ | Neutral pH | [9] |

| Chloride Ion (Cl⁻) | Collisional | 10.6 M⁻¹ | Neutral pH | [9] |

Experimental Protocols

I. Chemoenzymatic Synthesis of D-2-Cyanophenylalanine (Conceptual Protocol)

Principle: Phenylalanine ammonia lyases (PALs) can be engineered to exhibit altered enantioselectivity, favoring the production of D-amino acids from corresponding cinnamic acid derivatives.[11]

Materials:

-

2-Cyanocinnamic acid

-

Engineered Phenylalanine Ammonia Lyase (PAL) with D-enantioselectivity

-

Ammonia source (e.g., ammonium carbonate)

-

Reaction buffer (e.g., Tris-HCl, pH 8.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-cyanocinnamic acid in the reaction buffer containing a high concentration of the ammonia source.

-

Enzymatic Conversion: Add the engineered PAL to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation for 24-48 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of the starting material and the formation of D-2-Cyanophenylalanine.

-

Extraction: Once the reaction has reached completion, acidify the mixture to pH ~2 with HCl and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure D-2-Cyanophenylalanine.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC.

II. Incorporation of Fmoc-D-2-Cyanophenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[1][14][15][16]

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-D-2-Cyanophenylalanine

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HCTU (or HATU/HBTU) and N,N-diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Washing solvents: DMF, dichloromethane (DCM)

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Pre-activate Fmoc-D-2-Cyanophenylalanine (3-5 equivalents relative to resin loading) with HCTU (or equivalent) and DIPEA in DMF for a few minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours to ensure complete coupling. d. Wash the resin extensively with DMF.

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection: a. Wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide.

-

Peptide Precipitation and Purification: a. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. c. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[17] d. Confirm the mass of the purified peptide by mass spectrometry.

III. Fluorescence-Based Protein-Peptide Binding Assay

This protocol outlines a general method to determine the dissociation constant (K_d) of a protein-peptide interaction by monitoring the change in fluorescence of a D-2-CNF labeled peptide upon binding.[2][18][19]

Principle: The fluorescence of D-2-CNF is sensitive to its local environment. When a peptide containing D-2-CNF binds to a protein, the change in the environment of the probe can lead to a change in fluorescence intensity (either quenching or enhancement). This change can be titrated to determine the binding affinity.

Materials:

-

Purified peptide containing a single D-2-CNF residue

-

Purified target protein

-

Binding buffer (e.g., PBS or Tris buffer at a specific pH)

-

Fluorometer

-

96-well black microplate (for plate reader-based assays) or cuvettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the D-2-CNF labeled peptide at a known concentration. Prepare a series of dilutions of the target protein in the binding buffer.

-

Fluorescence Measurement: a. In a microplate or cuvette, add a fixed concentration of the labeled peptide (typically in the low nanomolar range, and below the expected K_d). b. Add increasing concentrations of the target protein to the peptide solution. c. Allow the binding reaction to equilibrate (e.g., incubate for 30 minutes at room temperature).

-

Data Acquisition: a. Excite the D-2-CNF residue at its absorption maximum (e.g., ~285 nm). b. Record the fluorescence emission spectrum (e.g., ~300-350 nm) or the intensity at the emission maximum (~305 nm).

-

Data Analysis: a. Correct for any background fluorescence from the buffer and the protein itself. b. Plot the change in fluorescence intensity as a function of the protein concentration. c. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d).[18][19]

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Probe_Excited [label="D-2-CNF*", fillcolor="#FBBC05", fontcolor="#202124"]; Probe_Ground [label="D-2-CNF", fillcolor="#F1F3F4", fontcolor="#202124"]; Quencher [label="Quencher", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence", shape=plaintext, fontcolor="#34A853"]; NonRadiative [label="Non-radiative\nDecay", shape=plaintext, fontcolor="#5F6368"];

// Edges Probe_Ground -> Probe_Excited [label="Excitation (hν)", color="#4285F4"]; Probe_Excited -> Fluorescence [label="Emission (hν')", color="#34A853", style=dashed]; Probe_Excited -> Probe_Ground [label="k_f", color="#34A853"]; Probe_Excited -> NonRadiative [label="k_nr", color="#5F6368", style=dashed]; Probe_Excited -> Quencher [label="Quenching (k_q)", color="#EA4335"]; } Caption: Principle of Fluorescence Quenching.

// Nodes start [label="Start with Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; swell [label="Swell Resin in DMF"]; deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="Wash with DMF"]; couple [label="Couple Fmoc-AA-OH\n(HCTU, DIPEA)"]; wash2 [label="Wash with DMF"]; repeat [label="Repeat for each\nAmino Acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; final_deprotect [label="Final Fmoc Deprotection"]; cleave [label="Cleave from Resin\n(TFA Cocktail)"]; precipitate [label="Precipitate Peptide\n(Cold Ether)"]; purify [label="Purify by RP-HPLC"]; end [label="Characterize Peptide\n(Mass Spectrometry)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> swell; swell -> deprotect; deprotect -> wash1; wash1 -> couple; couple -> wash2; wash2 -> repeat; repeat -> deprotect [label="Next cycle"]; repeat -> final_deprotect [label="Final cycle"]; final_deprotect -> cleave; cleave -> precipitate; precipitate -> purify; purify -> end; } Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

// Nodes prep_peptide [label="Prepare D-2-CNF\nLabeled Peptide Solution\n(Constant Concentration)"]; prep_protein [label="Prepare Serial Dilution\nof Target Protein"]; mix [label="Mix Peptide and Protein\n(Titration Series)"]; equilibrate [label="Equilibrate\n(e.g., 30 min at RT)"]; measure [label="Measure Fluorescence\n(Ex: ~285 nm, Em: ~305 nm)"]; plot [label="Plot ΔFluorescence\nvs. [Protein]"]; fit [label="Fit Data to\nBinding Isotherm"]; kd [label="Determine Kd", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_peptide -> mix; prep_protein -> mix; mix -> equilibrate; equilibrate -> measure; measure -> plot; plot -> fit; fit -> kd; } Caption: Fluorescence Binding Assay Workflow.

Conclusion

D-2-Cyanophenylalanine is a powerful molecular probe with applications in both fluorescence and infrared spectroscopy. Its sensitivity to the local environment allows for the detailed study of protein structure, dynamics, and interactions. The D-configuration provides the added advantage of increased peptide stability, making it a valuable tool in drug discovery and development. While detailed experimental protocols for the ortho-isomer are less common than for its para counterpart, the principles of its application are well-established, and existing methodologies can be readily adapted. This guide provides a foundational understanding and practical framework for researchers to leverage the unique properties of D-2-Cyanophenylalanine in their scientific endeavors.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. researchgate.net [researchgate.net]

- 3. elifesciences.org [elifesciences.org]

- 4. nbinno.com [nbinno.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple methods to determine the dissociation constant, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Unseen Reporter: A Technical Guide to the Discovery and Application of Cyanophenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug discovery, the ability to observe the subtle dance of proteins and other biomolecules is paramount. While nature provides a limited toolkit of intrinsic fluorescent probes, the advent of unnatural amino acids (UAAs) has revolutionized our capacity to illuminate biological processes with unprecedented precision. Among these, cyanophenylalanine derivatives have emerged as powerful and versatile tools, offering a unique window into the conformational dynamics, binding events, and local environments of proteins. This in-depth technical guide explores the discovery, history, synthesis, and diverse applications of these remarkable molecular reporters.

Discovery and Historical Perspective

The journey of cyanophenylalanine derivatives from chemical curiosities to indispensable research tools has been marked by key innovations in synthetic chemistry and biotechnology. The initial patent for p-Cyano-L-phenylalanine (pCNPhe) did not immediately foreshadow its widespread use as a spectroscopic probe. Early interest in pCNPhe was as a chelator for the radionuclide technetium-99m, aimed at developing imaging agents for blood clots.

A pivotal shift occurred with the recognition of the unique spectroscopic properties of the cyano group. The nitrile (C≡N) stretch exhibits a vibrational frequency in a region of the infrared (IR) spectrum that is free from the interference of native protein absorptions, making it an excellent IR probe.[1][2] Furthermore, the phenylalanine scaffold allows for its relatively non-perturbative incorporation into protein structures.

The true explosion in the utility of cyanophenylalanine derivatives came with the discovery of their fluorescent properties. p-Cyanophenylalanine displays a fluorescence quantum yield significantly higher than that of its natural counterpart, phenylalanine, and its emission is exquisitely sensitive to the local environment, including solvent polarity and hydrogen bonding.[3] This sensitivity has been harnessed to study a wide array of biological phenomena, from protein folding and aggregation to ligand binding and membrane interactions.[1][4][5] The development of methods for both chemical synthesis into peptides and recombinant incorporation into larger proteins has solidified the position of cyanophenylalanine derivatives as a cornerstone of modern biophysical research.[6][7][8]

Synthesis of Cyanophenylalanine Derivatives

The accessibility of cyanophenylalanine derivatives is crucial for their widespread application. Both chemical and biological synthetic routes have been developed and optimized.

Enantioselective Chemical Synthesis of L-4-Cyanophenylalanine

A highly efficient, two-step enantioselective synthesis of L-4-cyanophenylalanine has been developed, providing multi-gram quantities of the hydrochloride salt in high purity without the need for chromatography.[9][10] This method has made this valuable unnatural amino acid more readily available to the research community. A previous four-step synthesis proceeded with a 40% overall yield.[9]

Incorporation into Peptides and Proteins

The site-specific incorporation of cyanophenylalanine into a desired position within a peptide or protein is a key requirement for its use as a probe. Two primary methods are employed: solid-phase peptide synthesis for peptides and recombinant incorporation for larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

Cyanophenylalanine derivatives, protected with the fluorenylmethyloxycarbonyl (Fmoc) group, are readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[1] The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

This protocol outlines the manual synthesis of a peptide containing 4-cyanophenylalanine using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-4-cyanophenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HCTU (or HATU/HOAt)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[11]

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the synthesis vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-L-4-cyanophenylalanine) and a slightly less than molar equivalent of the coupling reagent (e.g., HCTU) in DMF.

-

Add 6-10 equivalents of DIPEA or collidine to the activated amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Monitor coupling completion using a ninhydrin test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Fmoc-SPPS workflow for incorporating 4-cyanophenylalanine.

Recombinant Incorporation

For the production of larger proteins containing cyanophenylalanine, recombinant incorporation using the amber stop codon suppression methodology is the method of choice.[7][8][12] This technique relies on an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. The engineered synthetase specifically recognizes the unnatural amino acid (in this case, p-cyanophenylalanine) and charges it onto the engineered tRNA, which recognizes the amber stop codon (UAG) in the mRNA sequence.

This protocol provides a general outline for the expression of a protein containing p-cyanophenylalanine at a specific site in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the gene of interest with a UAG codon at the desired position.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) for pCNPhe and its corresponding tRNA (e.g., pEVOL-pCNF).

-

Luria-Bertani (LB) or minimal media.

-

Appropriate antibiotics for plasmid selection.

-

p-Cyano-L-phenylalanine.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the UAG codon) and the pEVOL-pCNF plasmid.

-

Culture Growth:

-

Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

The next day, inoculate a larger volume of expression medium (e.g., minimal medium to reduce background from endogenous phenylalanine) with the starter culture.

-

Add p-Cyano-L-phenylalanine to the culture medium to a final concentration of 1-2 mM.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

-

Protein Expression:

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification:

-

Purify the protein from the soluble fraction of the lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

-

-

Characterization:

-

Verify the incorporation of p-cyanophenylalanine by mass spectrometry (expecting a mass shift corresponding to the UAA).

-

Confirm the purity and integrity of the protein by SDS-PAGE.

-

Workflow for recombinant incorporation of p-cyanophenylalanine.

Applications as a Spectroscopic Probe

The utility of cyanophenylalanine derivatives stems from their sensitivity to the local molecular environment, which can be monitored using fluorescence and infrared spectroscopy.

Fluorescence Spectroscopy

p-Cyanophenylalanine is a versatile fluorescent probe. Its fluorescence emission is sensitive to solvent polarity, hydrogen bonding, and quenching by nearby amino acid side chains.[3][6]

Instrumentation:

-

Fluorometer equipped with a temperature-controlled sample holder.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified pCNPhe-containing peptide in a suitable buffer (e.g., phosphate or Tris buffer). Determine the peptide concentration accurately using the molar extinction coefficient of pCNPhe (ε₂₈₀ ≈ 850 M⁻¹cm⁻¹).[5] Prepare a series of dilutions for measurements.

-

Fluorescence Emission Spectrum:

-

Set the excitation wavelength to 275-280 nm.

-

Record the emission spectrum over a range of approximately 285-400 nm.

-

Record a spectrum of the buffer alone for background subtraction.

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of dilutions of the standard and the pCNPhe-peptide with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance and integrated fluorescence intensity for each dilution.

-

Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield and η is the refractive index of the solvent.[3]

-

-

Fluorescence Quenching Studies:

-

Prepare a solution of the pCNPhe-peptide at a constant concentration.

-

Add increasing concentrations of a quencher (e.g., iodide, acrylamide, or another amino acid like tyrosine or tryptophan).

-

Measure the fluorescence intensity at each quencher concentration.

-

Analyze the data using the Stern-Volmer equation to determine the quenching constant (KSV).[13]

-

Workflow for fluorescence spectroscopy of pCNPhe-containing biomolecules.

Infrared Spectroscopy

The nitrile group of cyanophenylalanine provides a unique vibrational probe in a region of the IR spectrum that is transparent for proteins. The C≡N stretching frequency is sensitive to the local electric field and hydrogen bonding environment.[14][15][16]

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with a sensitive detector (e.g., MCT).

-

Transmission cell with CaF₂ windows.

-

Temperature controller.

Procedure:

-

Sample Preparation:

-

The purified protein containing pCNPhe should be in a buffer with low infrared absorbance in the region of interest (e.g., a buffer based on D₂O to minimize water absorption).

-

The protein concentration should be relatively high (typically in the mM range).

-

-

FTIR Measurement:

-

Record a background spectrum of the buffer in the transmission cell.

-

Load the protein sample into the cell.

-

Record the sample spectrum.

-

The spectra should be collected at a resolution of 1-2 cm⁻¹.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the sample spectrum.

-

The nitrile stretching band will appear in the region of ~2220-2240 cm⁻¹.

-

The peak position, width, and area of this band can be analyzed to provide information about the local environment of the pCNPhe residue. Shifts to lower frequency (red-shift) are often associated with increased solvent exposure and hydrogen bonding.

-

Workflow for FTIR spectroscopy of pCNPhe-containing proteins.

Quantitative Data Summary

The following tables summarize key quantitative data for cyanophenylalanine derivatives, compiled from various studies.

Table 1: Photophysical Properties of p-Cyanophenylalanine in Different Solvents

| Solvent | Kamlet-Taft α | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| Water | 1.17 | 0.11 | 7.0 |

| Methanol | 0.98 | 0.10 | 6.8 |

| Ethanol | 0.86 | 0.09 | 6.5 |

| 2-Propanol | 0.78 | 0.08 | 6.2 |

| Acetonitrile | 0.19 | 0.04 | 4.4 (major) |

| Tetrahydrofuran | 0.00 | 0.03 | 4.4 (major) |

Data compiled from reference[14].

Table 2: Photophysical Properties of Cyanophenylalanine Isomers in Water

| Isomer | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) at 280 nm | Quantum Yield (Φ) |

| 2-cyano-L-phenylalanine | ~285 | ~305 | ~1000 | ~0.03 |

| 3-cyano-L-phenylalanine | ~280 | ~295 | ~900 | ~0.05 |

| 4-cyano-L-phenylalanine | ~280 | ~295 | ~850 | ~0.11 |

Data compiled from references[4][6].

Table 3: Stern-Volmer Quenching Constants (K_SV) for p-Cyanophenylalanine Fluorescence

| Quencher | K_SV (M⁻¹) | Conditions |

| Iodide | 58.6 | Aqueous solution |

| Bromide | 54.9 | Aqueous solution |

| Chloride | 10.6 | Aqueous solution |

| Neutral Imidazole | 39.8 | pH 9 |

| Hydroxide Ion | 22.1 | - |

| Tyrosine | - | Significant quenching observed |

| Tryptophan | - | Efficient FRET acceptor |

Data compiled from references[6][13].

Table 4: Nitrile Stretching Frequencies of p-Cyanophenylalanine in Different Environments

| Environment | Nitrile Stretching Frequency (cm⁻¹) | Reference |

| Boc-pCNPhe in THF | ~2230 | [17] |

| Boc-pCNPhe in D₂O | ~2238 | [17] |

| sfGFP-Asp133pCNPhe (solvent-exposed) | 2236.1 | [17] |

| sfGFP-Asn149pCNPhe (partially buried) | 2228.2 | [17] |

| sfGFP-Tyr74pCNPhe (buried, H-bonded to water) | ~2235 | [17] |

| sfGFP-Tyr74pCNPhe (buried, H-bonded to His) | ~2230 | [17] |

| sfGFP-Tyr74pCNPhe (buried, van der Waals) | ~2225 | [17] |

Data compiled from reference[17].

Conclusion

Cyanophenylalanine derivatives have proven to be exceptionally valuable tools for elucidating the intricacies of protein structure, dynamics, and interactions. Their unique spectroscopic properties, combined with the relative ease of their site-specific incorporation into peptides and proteins, have opened up new avenues of research in biochemistry, biophysics, and drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, and application of these powerful molecular probes, along with detailed experimental protocols and quantitative data to facilitate their use in the laboratory. As synthetic and genetic methodologies continue to evolve, the utility of cyanophenylalanine and its derivatives is poised to expand even further, promising deeper insights into the fundamental processes of life.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 4. rsc.org [rsc.org]

- 5. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. chempep.com [chempep.com]

- 14. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. researchgate.net [researchgate.net]

- 17. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

D-2-Cyanophenylalanine: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

D-2-Cyanophenylalanine is a non-natural amino acid increasingly utilized in peptide synthesis and drug discovery. Its unique cyano-substituted phenyl side chain offers a valuable tool for modifying peptide structure, stability, and function. This technical guide provides a comprehensive overview of the available solubility and stability data for D-2-Cyanophenylalanine, along with detailed experimental protocols for researchers to determine these properties in their own laboratories.

Core Properties of D-2-Cyanophenylalanine

| Property | Value | Source |

| CAS Number | 263396-41-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |

| Molecular Weight | 190.2 g/mol | [4] |

| Appearance | White solid or powder | [2] |

| Storage Conditions | 2-8°C, in a cool, dry, and well-ventilated area away from light and moisture. | [3] |

Solubility Data

| Solvent | Quantitative Solubility | Expected Qualitative Solubility & Remarks |

| Water | Data not available | As an amino acid, some solubility in water is expected. The cyanophenyl group may limit high solubility. The L-isomer, p-Cyano-L-phenylalanine, has an estimated water solubility of 100 g/L; however, this is an estimate for a different stereoisomer and may not be representative. |

| Dimethyl Sulfoxide (DMSO) | Data not available | Generally, peptides with low solubility in aqueous solutions can often be dissolved in DMSO.[6] It is a strong organic solvent capable of dissolving a wide array of organic materials.[7] |

| Ethanol | Data not available | The solubility of amino acids in ethanol is generally low.[8] |

| Dilute Aqueous Acid (e.g., 0.1 M HCl) | Data not available | The protonation of the amino group in acidic conditions is expected to increase solubility in aqueous solutions. |

| Dilute Aqueous Base (e.g., 0.1 M NaOH) | Data not available | The deprotonation of the carboxylic acid group in basic conditions is expected to increase solubility in aqueous solutions. |

Stability Profile

Specific stability data for D-2-Cyanophenylalanine, such as degradation kinetics under various conditions, is not extensively documented. However, general principles of amino acid stability and the inclusion of D-amino acids in peptides provide insight into its expected stability. The incorporation of D-amino acids into peptides generally confers greater resistance to enzymatic degradation by proteases, which can lead to a longer therapeutic half-life.[9]

| Condition | Stability Data | Expected Stability & Remarks |

| pH | Data not available | Amino acids can be susceptible to degradation at pH extremes, particularly at elevated temperatures. Stability is typically highest near the isoelectric point. |

| Temperature | Data not available | As with most amino acids, thermal degradation is expected at elevated temperatures. Storage at recommended cool temperatures (2-8°C) is crucial. |

| Light | Data not available | Photostability data is not available. As a precautionary measure, it is recommended to store the compound protected from light. |

| Oxidation | Data not available | While the cyanophenyl group is relatively stable, the amino acid may be susceptible to oxidative degradation, particularly in the presence of oxidizing agents. |

| Enzymatic Degradation | Data not available for the free amino acid | When incorporated into peptides, the D-configuration is known to significantly enhance stability against proteolytic enzymes. |

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of D-2-Cyanophenylalanine.

Protocol for Qualitative Solubility Determination

This protocol outlines a straightforward method to assess the solubility of D-2-Cyanophenylalanine in various solvents.

Materials:

-

D-2-Cyanophenylalanine

-

Test tubes

-

Vortex mixer

-

Water bath

-

Solvents: Purified water, Ethanol, Dimethyl Sulfoxide (DMSO), 0.1 M HCl, 0.1 M NaOH

Procedure:

-

Place a small, accurately weighed amount of D-2-Cyanophenylalanine (e.g., 1-5 mg) into separate test tubes for each solvent.

-

Add a small volume of the first solvent (e.g., 100 µL) to the corresponding test tube.

-

Vortex the tube for 30 seconds to facilitate dissolution.

-

Observe the solution for any undissolved solid.

-

If the solid has not dissolved, continue adding the solvent in small increments (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved or a maximum volume is reached.

-

If the compound is still not dissolved at room temperature, gently warm the test tube in a water bath to assess the effect of temperature on solubility.

-

Record the approximate volume of solvent required to dissolve the known mass of the compound.

-

Repeat steps 2-7 for each of the selected solvents.

Qualitative Solubility Testing Workflow

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Study

This protocol describes a general approach to developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of D-2-Cyanophenylalanine and to perform a forced degradation study. A stability-indicating method is one that can separate the parent compound from its degradation products.

1. HPLC Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where D-2-Cyanophenylalanine has significant absorbance (e.g., around 210 nm for the peptide bond and potentially a secondary wavelength for the aromatic ring).

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

2. Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of D-2-Cyanophenylalanine in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the stock solution to light according to ICH guidelines.

-

-

Time Points: Take samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Neutralize the acidic and basic samples before injection if necessary.

-

Inject the samples onto the HPLC system.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent D-2-Cyanophenylalanine peak.

-

The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

-

Forced Degradation Study Workflow

Conclusion

While specific quantitative data on the solubility and stability of D-2-Cyanophenylalanine is limited in publicly accessible literature, this guide provides researchers with a foundational understanding of its expected properties and the means to determine them experimentally. The provided protocols for solubility and stability testing offer a starting point for generating the necessary data to support drug discovery and development efforts involving this valuable non-natural amino acid. As the use of D-2-Cyanophenylalanine continues to grow, it is anticipated that more comprehensive data will become available, further aiding its application in the scientific community.

References

- 1. chemwhat.com [chemwhat.com]

- 2. nbinno.com [nbinno.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. L-2-Cyanophenylalanine | C10H10N2O2 | CID 2761502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Spectroscopic Profile of D-2-Cyanophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic characteristics of D-2-Cyanophenylalanine (D-2-CN-Phe), a non-natural amino acid increasingly utilized in peptide synthesis and pharmaceutical research. Its unique structural features, particularly the ortho-cyano group on the phenyl ring, offer distinct spectroscopic handles for probing molecular structure, dynamics, and interactions. This document outlines the fundamental principles, experimental protocols, and expected spectroscopic data for researchers employing this versatile building block.

Molecular and Chemical Properties

D-2-Cyanophenylalanine is a derivative of the aromatic amino acid D-phenylalanine. The introduction of a nitrile (C≡N) group at the ortho position of the benzene ring imparts unique electronic and steric properties, which are reflected in its spectroscopic signature.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| CAS Number | 263396-41-4 | |

| Appearance | White solid or powder | [2] |

Spectroscopic Characteristics and Data

The following sections detail the expected spectroscopic characteristics of D-2-Cyanophenylalanine across various analytical techniques. While specific experimental data for the D-2 isomer is not extensively published, the data presented is based on established principles for aromatic amino acids, data from its isomers (L-2-CN-Phe and p-CN-Phe), and general knowledge of functional group spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. For D-2-Cyanophenylalanine, the most prominent and useful feature is the nitrile (C≡N) stretching vibration. This band appears in a region of the IR spectrum that is typically free from other vibrations of natural amino acids and proteins, often referred to as the "transparent window"[3].

Key Spectroscopic Feature: The nitrile group of D-2-Cyanophenylalanine serves as a minimally perturbative and highly sensitive vibrational probe[4]. The position and lineshape of the C≡N stretching band are sensitive to the local environment, including solvent polarity and hydrogen bonding interactions[5].

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Nitrile (C≡N) | Stretch | ~2230 - 2240 | Medium | Sharp peak in a clear spectral region. Position is sensitive to local environment. |

| Amine (N-H) | Stretch (free) | ~3300 - 3500 | Medium | Broad due to hydrogen bonding. |

| Carboxylic Acid (O-H) | Stretch | ~2500 - 3300 | Strong, Broad | Very broad due to hydrogen bonding. |

| Carboxylic Acid (C=O) | Stretch | ~1700 - 1760 | Strong | Position depends on hydrogen bonding and protonation state. |

| Aromatic Ring (C=C) | Stretch | ~1450 - 1600 | Medium-Weak | Multiple bands expected. |

| Aromatic Ring (C-H) | Bending (out-of-plane) | ~735 - 770 | Strong | Characteristic of ortho-disubstitution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O)

| Proton | Expected δ (ppm) | Multiplicity | Notes |

| Aromatic (4H) | 7.2 - 7.8 | Multiplet | Complex multiplet pattern due to ortho-substitution. |

| α-CH (1H) | ~4.0 - 4.5 | Triplet/Doublet of Doublets | Coupling to β-CH₂ protons. |

| β-CH₂ (2H) | ~3.1 - 3.5 | Multiplet | Diastereotopic protons, will appear as a complex multiplet. |

¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O)

| Carbon | Expected δ (ppm) | Notes |

| Carboxyl (C=O) | ~170 - 180 | |

| Aromatic (6C) | ~110 - 140 | Six distinct signals expected due to ortho-substitution. |

| Nitrile (C≡N) | ~115 - 125 | |

| α-C | ~55 - 60 | |

| β-C | ~35 - 40 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. Aromatic amino acids absorb UV light due to the π-electron systems in their side chains. The introduction of the cyano group is expected to modify the absorption profile compared to native phenylalanine.

Key Spectroscopic Features: The absorption spectrum is expected to be dominated by π → π* transitions of the substituted benzene ring. For the related p-cyanophenylalanine, absorption bands are observed around 240 nm and 280 nm[6]. The ortho-isomer will have its own characteristic absorption maxima.

| Transition | Expected λₘₐₓ (nm) | Molar Extinction Coefficient (ε) | Solvent |

| π → π* | ~240 - 280 | To be determined | Aqueous Buffer |

Fluorescence Spectroscopy

D-2-Cyanophenylalanine is a fluorescent amino acid, a property that makes it a valuable probe for studying protein structure, function, and dynamics[3][7]. Its fluorescence properties, such as quantum yield and lifetime, are sensitive to the local environment[8].

Key Spectroscopic Features: Nitrile-derivatized phenylalanines possess distinct fluorescent properties depending on the position of the cyano-group[7]. The 2-cyano and 4-cyano isomers can be monitored independently through selective excitation[7]. For p-cyanophenylalanine, an excitation wavelength of 240 nm results in an emission maximum around 295 nm[6][9]. Similar properties are expected for the ortho-isomer[3].

| Parameter | Expected Value | Notes |

| Excitation λₘₐₓ | ~240 - 270 nm | Allows for selective excitation in the presence of tryptophan. |

| Emission λₘₐₓ | ~290 - 310 nm | Emission wavelength may shift based on solvent polarity and local environment. |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound. It is also the standard method to verify the successful incorporation of unnatural amino acids into peptides and proteins.

Key Spectroscopic Features: The analysis will confirm the mass of the amino acid. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed in positive ion mode.

| Ion | Calculated m/z |

| [M] | 190.07 |

| [M+H]⁺ | 191.08 |

| [M+Na]⁺ | 213.06 |

| [M-H]⁻ | 189.07 |

Experimental Protocols & Workflows

This section provides detailed methodologies for the spectroscopic analysis of D-2-Cyanophenylalanine.

General Sample Preparation

A generalized workflow for preparing D-2-Cyanophenylalanine for spectroscopic analysis.

Caption: General workflow for sample preparation.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the vibrational spectrum of D-2-Cyanophenylalanine, identifying the characteristic nitrile stretch.

Methodology:

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet by mixing ~1 mg of D-2-CN-Phe with ~100 mg of dry KBr powder and pressing into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

For solution-phase analysis, dissolve the sample in a suitable solvent (e.g., D₂O, which has minimal interference in the nitrile region) to a concentration of 1-5 mM.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Set resolution to 2 or 4 cm⁻¹.

-

-

Data Acquisition:

-

Collect a background spectrum of the pure KBr pellet or the empty ATR crystal/solvent.

-

Collect the sample spectrum. Typically, 64-128 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.

-

Caption: Experimental workflow for FTIR spectroscopy.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra to characterize the chemical structure.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of D-2-Cyanophenylalanine in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe for the specific solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to aid in peak assignment.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-